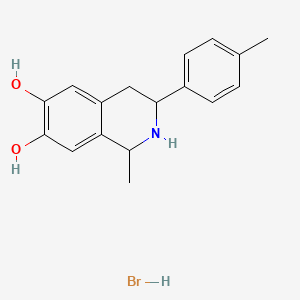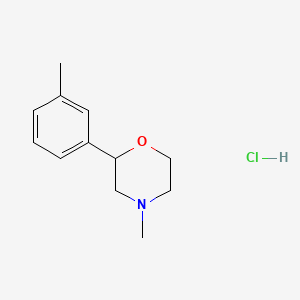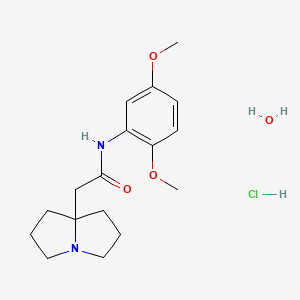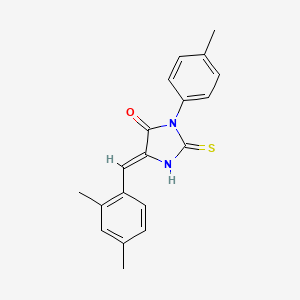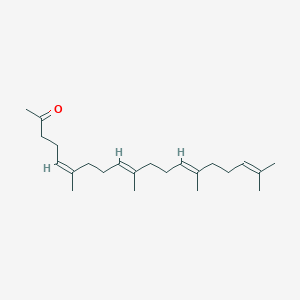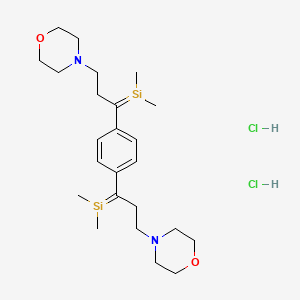
Morpholine, 4,4'-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes morpholine rings, phenylene groups, and dimethylsilylene linkages. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the morpholine rings and the phenylene groups, followed by the introduction of dimethylsilylene linkages. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be efficient and cost-effective, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Morpholine, 4,4’-(p-phenylene)bis(dimethylsilylene)bis(trimethylene)di-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4,4’-
Properties
CAS No. |
84584-51-0 |
|---|---|
Molecular Formula |
C24H42Cl2N2O2Si2 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[1-[4-(1-dimethylsilylidene-3-morpholin-4-ylpropyl)phenyl]-3-morpholin-4-ylpropylidene]-dimethylsilane;dihydrochloride |
InChI |
InChI=1S/C24H40N2O2Si2.2ClH/c1-29(2)23(9-11-25-13-17-27-18-14-25)21-5-7-22(8-6-21)24(30(3)4)10-12-26-15-19-28-20-16-26;;/h5-8H,9-20H2,1-4H3;2*1H |
InChI Key |
SNAOGFYZEUOSLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=C(CCN1CCOCC1)C2=CC=C(C=C2)C(=[Si](C)C)CCN3CCOCC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


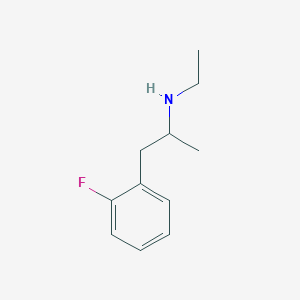



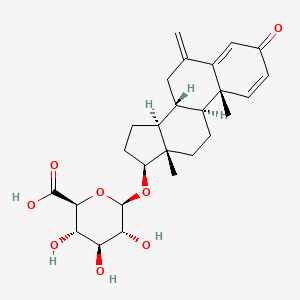
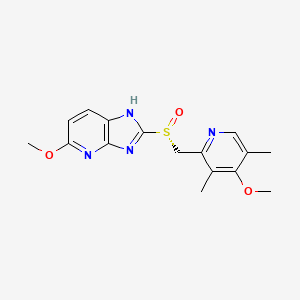
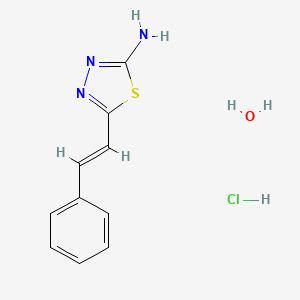
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
